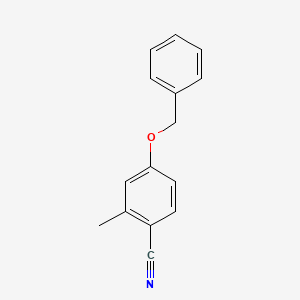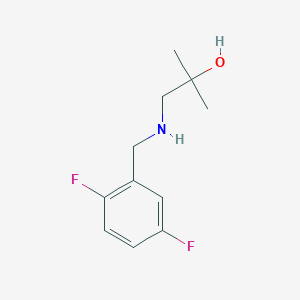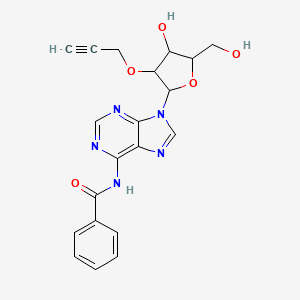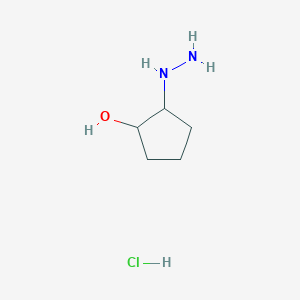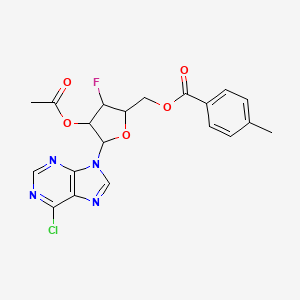
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine: is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The key steps are as follows:
Protection of Hydroxyl Groups: The ribofuranosyl moiety is protected using acetyl and p-toluoyl groups.
Fluorination: The 3’-hydroxyl group is selectively fluorinated to introduce the fluoro group.
Coupling Reaction: The protected ribofuranosyl derivative is coupled with 6-chloro-9H-purine under specific conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Oxidized derivatives of the ribofuranosyl moiety.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its ability to interfere with nucleic acid synthesis. It serves as a tool to understand the mechanisms of DNA and RNA synthesis and repair.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets viral DNA polymerase and reverse transcriptase, preventing the replication of viral genomes. In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair pathways.
Comparison with Similar Compounds
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methyluridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-fluorouridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methoxyluridine
Comparison: Compared to these similar compounds, 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine exhibits unique antiviral and anticancer properties due to the presence of the chloro group in the purine ring. This structural difference enhances its ability to inhibit viral enzymes and induce apoptosis in cancer cells, making it a more potent therapeutic agent.
Properties
Molecular Formula |
C20H18ClFN4O5 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3 |
InChI Key |
ZGDFADBOEZXSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


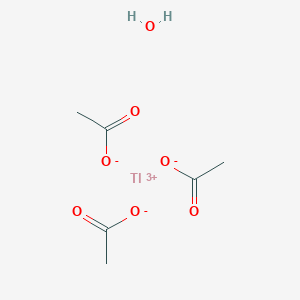
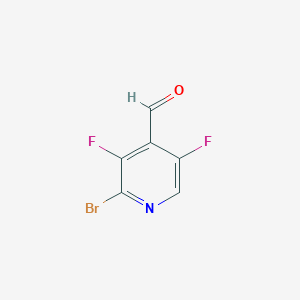
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
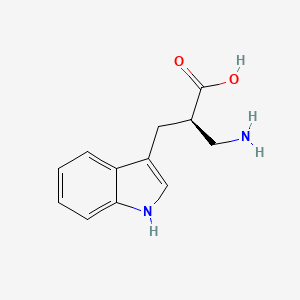
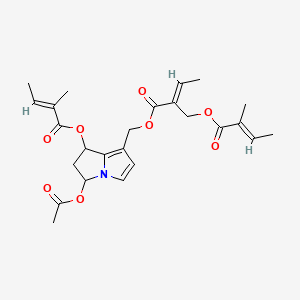

![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
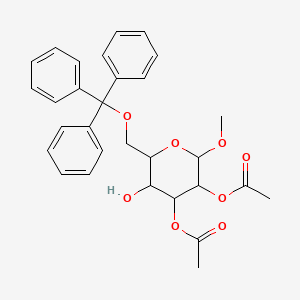
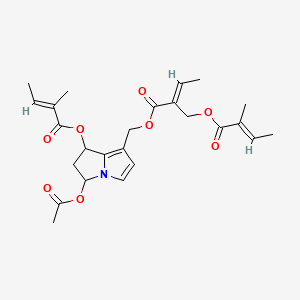
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
